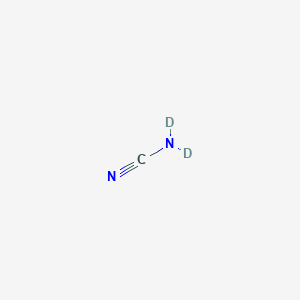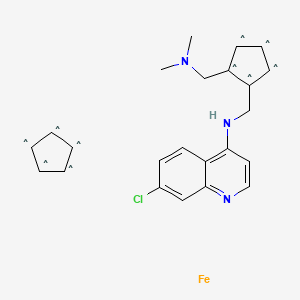
5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid; 3-Carboxy-5-methylisoxazole-d4; 5-Methyl-3-isoxazolecarboxylic-d4 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid, also known as 3-Carboxy-5-methylisoxazole-d4 or 5-Methyl-3-isoxazolecarboxylic-d4 Acid, is a deuterated derivative of 5-Methyl-3-isoxazolecarboxylic Acid. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid typically involves the introduction of deuterium atoms into the parent compound, 5-Methyl-3-isoxazolecarboxylic Acid. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly incorporate deuterium atoms into the compound.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and metabolic stability.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid involves its interaction with specific molecular targets and pathways. The deuterium atoms can alter the compound’s metabolic stability and reactivity, leading to unique effects compared to its non-deuterated counterpart.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-3-isoxazolecarboxylic Acid: The non-deuterated version of the compound.
Deuterated Carboxylic Acids: Other deuterated carboxylic acids with similar structures and properties.
Uniqueness
5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid is unique due to its deuterium content, which provides increased stability and altered metabolic pathways. This makes it valuable in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C5H5NO3 |
|---|---|
Poids moléculaire |
131.12 g/mol |
Nom IUPAC |
4-deuterio-5-(trideuteriomethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8)/i1D3,2D |
Clé InChI |
BNMPIJWVMVNSRD-MZCSYVLQSA-N |
SMILES isomérique |
[2H]C1=C(ON=C1C(=O)O)C([2H])([2H])[2H] |
SMILES canonique |
CC1=CC(=NO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)








![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)
![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)


